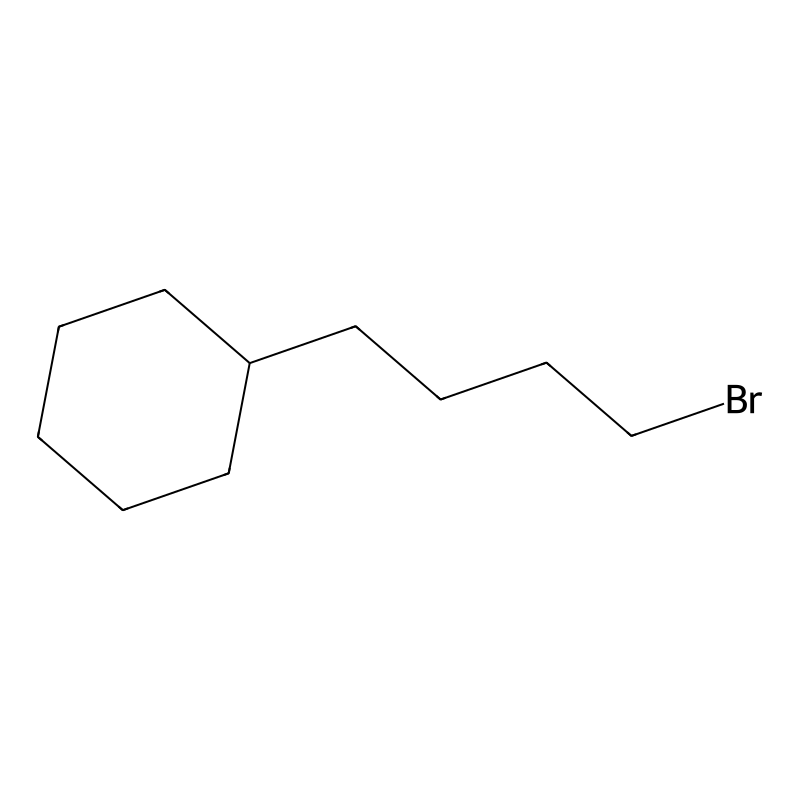

(4-Bromobutyl)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

(4-Bromobutyl)cyclohexane serves as a building block for the synthesis of more complex molecules. Its reactive bromine atom allows it to participate in various substitution and coupling reactions, enabling the creation of diverse organic compounds. For example, a study published in the Journal of the American Chemical Society describes its utilization in the synthesis of cyclohexane-based macrocycles with potential applications in material science [1].

[1] "Synthesis and Self-Assembly of Shape-Persistent Macrocycles with Rigid Cyclohexane Spacers" The Journal of the American Chemical Society, 2008, 130 (19), 6222-6223,

Material Science

The unique properties of (4-Bromobutyl)cyclohexane, including its cyclic structure and the presence of a bromine atom, make it a potential candidate for the development of novel materials. Research efforts are exploring its potential applications in areas like:

- Liquid crystals: The rigid cyclohexane core and flexible butyl chain might contribute to the formation of liquid crystals with specific properties desirable for various technological applications [2].

- Polymers: Incorporation of (4-Bromobutyl)cyclohexane units into polymer chains could lead to the development of new materials with tailored properties, such as improved thermal stability or specific functionalities [3].

(4-Bromobutyl)cyclohexane is a colorless liquid characterized by a strong bromine odor. It consists of a cyclohexane ring substituted at the fourth position with a butyl group and a bromine atom. The compound has a molecular weight of approximately 219.165 g/mol and is classified under the CAS number 60439-16-9 .

The primary reactions involving (4-Bromobutyl)cyclohexane include substitution and elimination reactions, common for alkyl halides.

- Substitution Reactions: The compound can undergo nucleophilic substitution where the bromine atom is replaced by various nucleophiles, such as alcohols or amines.

- Elimination Reactions: Under certain conditions, (4-Bromobutyl)cyclohexane can undergo elimination to form alkenes. This process can be facilitated using bases like sodium ethoxide in ethanol, leading to the formation of cyclohexene derivatives .

(4-Bromobutyl)cyclohexane can be synthesized through several methods:

- Halogenation of Cyclohexane: Cyclohexane can be brominated in the presence of a suitable brominating agent.

- Alkylation Reactions: A butyl group can be introduced to cyclohexane via alkylation techniques, often involving the use of alkyl halides and strong bases.

- Substitution Reactions: Direct substitution of a hydrogen atom on cyclohexane with a bromine atom in the presence of a suitable reagent.

These methods allow for the controlled introduction of bromine and butyl groups into the cyclohexane framework .

(4-Bromobutyl)cyclohexane finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Chemical Research: Utilized in studies focusing on reaction mechanisms involving alkyl halides.

- Material Science: May be used in the development of specific polymers or materials due to its unique chemical properties.

Similar compounds to (4-Bromobutyl)cyclohexane include:

- 1-Bromocyclohexane: A simpler compound without the butyl group; it serves as a basic alkyl halide.

- Cyclohexanol: An alcohol derivative that lacks bromine but shares structural similarities.

- Butylcyclohexane: A non-halogenated version that provides insight into the effects of halogen substitution.

Comparison TableCompound Molecular Formula Key Features (4-Bromobutyl)cyclohexane C10H19Br Alkyl halide, strong bromine odor 1-Bromocyclohexane C6H11Br Simpler structure, basic alkyl halide Cyclohexanol C6H12O Alcohol derivative, lacks halogen Butylcyclohexane C10H18 Non-halogenated version, similar carbon framework

| Compound | Molecular Formula | Key Features |

|---|---|---|

| (4-Bromobutyl)cyclohexane | C10H19Br | Alkyl halide, strong bromine odor |

| 1-Bromocyclohexane | C6H11Br | Simpler structure, basic alkyl halide |

| Cyclohexanol | C6H12O | Alcohol derivative, lacks halogen |

| Butylcyclohexane | C10H18 | Non-halogenated version, similar carbon framework |

(4-Bromobutyl)cyclohexane stands out due to its unique combination of functional groups and structural features, making it valuable for specific applications in organic synthesis and chemical research.